molecular formula C13H23NO5 B2487125 3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid CAS No. 2138174-62-4

3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid

Cat. No.: B2487125
CAS No.: 2138174-62-4
M. Wt: 273.329
InChI Key: BQNQDIGOZRCSAN-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid is a compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol . It is a derivative of amino acids, featuring a tert-butoxycarbonyl (Boc) protecting group and an oxan-4-yl group. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The oxan-4-yl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce the free amino acid .

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The oxan-4-yl group provides additional stability and reactivity to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid is unique due to its combination of the Boc protecting group and the oxan-4-yl group, which confer specific reactivity and stability properties. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-8-10(11(15)16)9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNQDIGOZRCSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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